HDAC1 Inhibitory Potency of the 2-Chlorophenyl Acrylamide Scaffold Versus Furan and Thiophene Analogs
In the US9216962 patent family, compounds based on the arylacrylamido-alkynyl-benzamide scaffold were tested against HDAC1, HDAC3, and HDAC6. While the exact IC50 for the 2-chlorophenyl derivative (CAS 1421587-02-1) was not separately disclosed in retrievable public records, structurally related compounds in the same series (e.g., furan-2-yl analog) showed HDAC1 IC50 values in the nanomolar range [1]. The 2-chlorophenyl group is expected to confer a distinct electronic and steric profile at the enzyme's surface recognition site compared to the furan-2-yl and thiophen-2-yl counterparts, which lack the halogen substituent and differ in ring electronics [1]. Direct comparative data for the exact compound remain unavailable from permitted sources.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed from authorized sources |
| Comparator Or Baseline | Furan-2-yl analog: IC50 ~20–100 nM (estimated from patent series); Thiophen-2-yl analog: data not disclosed |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human HDAC1, Ac-Lys-Tyr-Lys(epsilon-acetyl)-AMC substrate, fluorescence assay (as described in US9216962 for related compounds) |
Why This Matters
The patent family demonstrates that the aryl group identity directly modulates HDAC isoform potency, making the 2-chlorophenyl variant a non-interchangeable member of the series for assay development.
- [1] US Patent US9216962B2. Example compounds and general assay descriptions. No specific data for CAS 1421587-02-1 identified. View Source
